molecular formula C28H24ClN3O4S B11642502 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide

Cat. No.: B11642502
M. Wt: 534.0 g/mol
InChI Key: VGZFJAXKMYQQFD-UHFFFAOYSA-N
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Description

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzyloxy group, a methoxyphenyl group, a cyano group, and a chlorophenylacetamide group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of intermediate compounds such as 4′-benzyloxy-2′-methoxy-3′-methylacetophenone . The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of the benzyloxy and methoxy groups allows for oxidation reactions, which can be facilitated by oxidizing agents.

    Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups may facilitate binding to certain enzymes or receptors, while the cyano and chlorophenylacetamide groups may contribute to its overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C28H24ClN3O4S

Molecular Weight

534.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[[5-cyano-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H24ClN3O4S/c1-35-25-12-19(10-11-24(25)36-16-18-6-3-2-4-7-18)22-14-26(33)32-28(23(22)15-30)37-17-27(34)31-21-9-5-8-20(29)13-21/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33)

InChI Key

VGZFJAXKMYQQFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)OCC4=CC=CC=C4

Origin of Product

United States

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